molecular formula C22H23N3O2S2 B11686043 N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide

N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide

Cat. No.: B11686043
M. Wt: 425.6 g/mol
InChI Key: VSWXYNCWQJKYMG-XMHGGMMESA-N
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Description

N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a diethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide typically involves the condensation of 4-(diethylamino)benzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzylidenebenzylamine: A simpler analog with similar structural features but lacking the thiazolidinone ring.

    (E)-N-(4-(diethylamino)benzylidene)naphthalen-1-amine: Another related compound with a naphthalene ring instead of the thiazolidinone ring.

Uniqueness

N-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}-2-methylbenzamide is unique due to its combination of a thiazolidinone ring and a diethylamino substituent, which imparts specific electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties.

Properties

Molecular Formula

C22H23N3O2S2

Molecular Weight

425.6 g/mol

IUPAC Name

N-[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide

InChI

InChI=1S/C22H23N3O2S2/c1-4-24(5-2)17-12-10-16(11-13-17)14-19-21(27)25(22(28)29-19)23-20(26)18-9-7-6-8-15(18)3/h6-14H,4-5H2,1-3H3,(H,23,26)/b19-14+

InChI Key

VSWXYNCWQJKYMG-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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